1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine
Overview
Description
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine is a chemical compound that features a thiadiazole ring attached to a piperidine ring
Mechanism of Action
Target of Action
The primary target of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine is the enzyme Glutaminase 1 (GLS1) . GLS1 is an enzyme that converts glutamine into glutamate, a critical step in the glutaminolysis pathway. This pathway is essential for cellular processes such as energy production, biosynthesis, and regulation of redox balance.
Mode of Action
This compound interacts with GLS1, inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the glutaminolysis pathway. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting GLS1, this compound disrupts the glutaminolysis pathway . This disruption can affect various downstream effects, including energy production, biosynthesis, and redox balance regulation. The specific impacts can vary depending on the cell type and metabolic context.
Pharmacokinetics
One study suggests that a derivative of this compound has relatively good metabolic stability and a bioavailability of 124% .
Result of Action
The inhibition of GLS1 by this compound can lead to a decrease in glutamate production, disrupting the glutaminolysis pathway . This disruption can have various molecular and cellular effects, potentially including reduced energy production, altered biosynthesis, and changes in redox balance.
Biochemical Analysis
Biochemical Properties
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutaminase 1, an enzyme involved in glutamine metabolism, acting as an inhibitor . This interaction is significant as it can modulate the enzyme’s activity, thereby influencing metabolic pathways associated with glutamine utilization.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting glutaminase 1, this compound can alter gene expression patterns and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of glutaminase 1, inhibiting its enzymatic activity . This inhibition leads to a decrease in glutamine metabolism, which can result in reduced cellular proliferation and increased apoptosis in certain cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of glutaminase 1, resulting in long-term changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glutaminase 1 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glutamine metabolism. By inhibiting glutaminase 1, the compound affects the conversion of glutamine to glutamate, thereby altering the flux of metabolites through the tricarboxylic acid (TCA) cycle . This inhibition can lead to changes in energy production and biosynthetic processes within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on glutaminase 1. The compound’s distribution is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where glutaminase 1 is located . This localization is critical for the compound’s activity, as it allows for direct interaction with the enzyme. Additionally, post-translational modifications of the compound may influence its targeting and retention within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine typically involves the reaction of a piperidine derivative with a thiadiazole precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups into the molecule .
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: This compound is similar in structure but has an additional ethan-1-ol group, which may confer different biological activities.
1,3,4-Thiadiazol-2-yl Urea Derivatives: These compounds share the thiadiazole core but have different substituents, leading to varied chemical and biological properties.
Uniqueness
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine is unique due to its specific combination of the thiadiazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-6-1-3-11(4-2-6)7-10-9-5-12-7/h5-6H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGCNDWXXTCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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